N-(4-acetylphenyl)-3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(4-acetylphenyl)-3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and significant therapeutic potential . The presence of various functional groups, such as acetyl, chloro, methyl, and trifluoromethyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N-(4-acetylphenyl)-3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. Common synthetic routes include:
Condensation Reactions: Aminopyrazoles are condensed with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones.
Substitution Reactions: The pyrazolo[1,5-a]pyrimidine core undergoes substitution reactions with different nucleophiles, exploiting the activity of groups linked to the ring carbon and nitrogen atoms.
Industrial Production: Industrial methods often involve the use of acyclic reagents and efficient catalytic systems to achieve high yields and purity.
Chemical Reactions Analysis
N-(4-acetylphenyl)-3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound undergoes substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions include substituted pyrazolo[1,5-a]pyrimidine derivatives with varied functional groups.
Scientific Research Applications
N-(4-acetylphenyl)-3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(4-acetylphenyl)-3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds:
Properties
Molecular Formula |
C23H16ClF3N4O2 |
---|---|
Molecular Weight |
472.8 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C23H16ClF3N4O2/c1-12-3-5-15(6-4-12)17-11-18(23(25,26)27)31-21(29-17)19(24)20(30-31)22(33)28-16-9-7-14(8-10-16)13(2)32/h3-11H,1-2H3,(H,28,33) |
InChI Key |
KAFDGERYNOJVRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=C(C=C4)C(=O)C)Cl |
Origin of Product |
United States |
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